molecular formula C19H18N6O B2572888 1-(3-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892775-48-3

1-(3-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No. B2572888
CAS RN: 892775-48-3
M. Wt: 346.394
InChI Key: UTWNDQMQYDHIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H18N6O and its molecular weight is 346.394. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Evaluation

A key application of this compound lies in the synthesis of novel derivatives with potential biological activities. Research has shown the synthesis of various triazole derivatives and their evaluation for antimicrobial activities. For instance, Bektaş et al. (2007) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showcasing their application in antimicrobial activity screening, with some compounds exhibiting moderate to good activity against test microorganisms (Bektaş et al., 2007). Similarly, Başoğlu et al. (2013) investigated the synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, which were also screened for their antimicrobial, antilipase, and antiurease activities, demonstrating the compound's utility in developing new therapeutic agents (Başoğlu et al., 2013).

Photolytic and Catalytic Applications

Another significant application involves photolytic studies and catalysis. Buscemi et al. (1996) explored the photochemistry of some 1,2,4-oxadiazoles, leading to the formation of triazoles, indazoles, and benzimidazoles upon irradiation in the presence of nitrogen nucleophiles. This highlights the compound's potential in facilitating molecular rearrangements and synthesis of heterocyclic compounds through photoinduced processes (Buscemi et al., 1996). Furthermore, the work by Bumagin et al. (2018) on the synthesis of substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles and their palladium(II) complexes showcases the application in high-turnover catalysis in aqueous media, indicating the compound's role in enhancing green chemistry approaches (Bumagin et al., 2018).

Anticancer and Corrosion Inhibition Studies

Moreover, the synthesis and evaluation of novel compounds derived from "1-(3-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine" have been explored for anticancer activities. Yakantham et al. (2019) synthesized derivatives and tested them against human cancer cell lines, demonstrating the compound's relevance in anticancer research (Yakantham et al., 2019). In addition, studies on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles, as detailed by Ammal et al. (2018), reveal the compound's utility in protecting mild steel in sulphuric acid, highlighting its application in industrial maintenance and protection (Ammal et al., 2018).

properties

IUPAC Name

3-(3-ethylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O/c1-3-13-5-4-6-15(11-13)25-17(20)16(22-24-25)19-21-18(23-26-19)14-9-7-12(2)8-10-14/h4-11H,3,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWNDQMQYDHIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.